Product packaging for Propargyl-choline(Cat. No.:)

Propargyl-choline

Cat. No.: B8298643
M. Wt: 142.22 g/mol
InChI Key: PUBSFLYPENQNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-choline is a useful research compound. Its molecular formula is C8H16NO+ and its molecular weight is 142.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16NO+ B8298643 Propargyl-choline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16NO+

Molecular Weight

142.22 g/mol

IUPAC Name

trimethyl(2-prop-2-ynoxyethyl)azanium

InChI

InChI=1S/C8H16NO/c1-5-7-10-8-6-9(2,3)4/h1H,6-8H2,2-4H3/q+1

InChI Key

PUBSFLYPENQNMY-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOCC#C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Propargylcholine

Propargylcholine is a synthetic analog of choline (B1196258), an essential nutrient. In this compound, a propargyl group (a three-carbon chain with a terminal alkyne) replaces one of the methyl groups on the nitrogen atom. This modification introduces a bioorthogonal alkyne handle, which allows for the detection and visualization of molecules that incorporate it, without interfering with biological processes.

The synthesis of propargylcholine, specifically as a tosylate salt, can be achieved through a straightforward chemical process. The synthesis begins with the methylation of 2-hydroxyethanolamine using formaldehyde (B43269) and formic acid. The resulting intermediate, N,N-dimethylethanolamine, is then reacted with propargyl tosylate to yield the final product, N-propargylcholine tosylate. acs.org For research involving isotopic labeling, 15N-enriched propargylcholine can be synthesized by starting with 15N-ethanolamine. acs.orgacs.orgnih.gov

Once synthesized, the primary derivatization strategy for propargylcholine is its metabolic incorporation into cellular components. As a structural mimic of choline, propargylcholine is recognized and utilized by cells through endogenous metabolic pathways. nih.govpnas.org It is cell-permeable and can be taken up by cells, where it enters the Kennedy pathway for phospholipid biosynthesis. acs.org In this pathway, cells convert propargylcholine into propargyl-containing versions of major phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM). nih.govgoogle.comresearchgate.net

This metabolic process effectively "derivatizes" the natural phospholipid pool, creating bioconjugates that are tagged with a terminal alkyne. This alkyne group serves as a reactive handle for subsequent chemical ligation reactions. medchemexpress.com Research has shown that propargylcholine is efficiently incorporated into all classes of choline-containing phospholipids in a variety of organisms, including mammalian cells, yeast, and plants. nih.govpnas.orgresearchgate.net In cultured cells, it can replace a significant fraction of the natural choline head groups within 24 hours. nih.gov This strategy allows for the specific labeling and subsequent study of the synthesis, trafficking, and localization of these vital membrane lipids. researchgate.netmedkoo.comcaymanchem.com

Strain Promoted Azide Alkyne Cycloaddition Spaac with Propargylcholine Derived Bioconjugates

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly selective and bioorthogonal reaction between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage. mdpi.comnih.gov Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living systems. mdpi.comacs.org The reaction's driving force is the high ring strain of the cyclooctyne (approximately 18 kcal/mol), which significantly lowers the activation energy for the cycloaddition. nih.gov A variety of cyclooctyne reagents have been developed, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and difluorinated cyclooctyne (DIFO), each with different reaction kinetics and hydrophilicity. mdpi.combiochempeg.com

Propargylcholine-derived bioconjugates are the phospholipid molecules, primarily phosphatidylcholine and sphingomyelin (B164518), that have metabolically incorporated the propargylcholine headgroup. nih.govresearchgate.net This process results in lipids that are tagged with a terminal, unstrained alkyne group.

While the terminal alkyne of propargylcholine-labeled lipids is most commonly reacted via CuAAC due to its rapid kinetics, the principles of cycloaddition can be extended to copper-free methods. acs.orgmedchemexpress.comchemrxiv.org For live-cell imaging, where the toxicity of copper is a concern, the preferred strategy often involves a complementary pairing of bioorthogonal handles. acs.org Researchers frequently use an azide-bearing choline (B1196258) analog, such as azidoethyl-choline, for metabolic labeling. The resulting azide-tagged phospholipids (B1166683) are then visualized by reacting them with a probe (e.g., a fluorophore) that is functionalized with a strained cyclooctyne (like DBCO or BCN) via SPAAC. acs.orgchemrxiv.orgresearchgate.net

Directly applying SPAAC to propargylcholine-derived bioconjugates is less common. The reaction between a terminal alkyne (from propargylcholine) and a standard azide probe is kinetically slow without a catalyst. acs.org To achieve a copper-free reaction with the alkyne handle from propargylcholine, the reaction partner would need to be a strained azide or an azide-functionalized cyclooctyne. However, the development of highly reactive strained cyclooctynes has made the inverse strategy (azide-labeled biomolecule + strained-alkyne probe) the more prevalent approach for SPAAC. acs.orgbiochempeg.com

Research findings highlight the utility of these distinct but related click chemistry approaches in studying lipid biology. For instance, SPAAC has been effectively used to trigger the fusion of artificial membranes by incorporating cyclooctyne-lipids into one population of liposomes and azido-lipids into another, demonstrating the reaction's efficacy within a lipid bilayer environment. nih.gov Furthermore, the distinct chemical requirements of CuAAC and SPAAC have been leveraged for advanced dual-labeling experiments. By feeding cells both propargylcholine and an azidocholine analog, two separate pools of phospholipids can be labeled and visualized independently within the same cell. researchgate.net In such experiments, the propargylcholine-labeled lipids are detected using an azide-fluorophore via CuAAC, while the azidocholine-labeled lipids are detected with a cyclooctyne-fluorophore via SPAAC, allowing for powerful two-color imaging of phospholipid dynamics. researchgate.net

Metabolic Incorporation and Biosynthetic Fidelity of Propargylcholine

Mechanisms of Propargylcholine Cellular Uptake and Intracellular Retention

Propargylcholine is cell-permeable, enabling its uptake into various cell types. jenabioscience.cominterchim.fr Studies have demonstrated rapid uptake of propargylcholine by cells, such as HeLa cells, with the fluorescent signal predominantly localized in the cytoplasm. researchgate.netresearchgate.net The uptake and intracellular retention of propargylcholine can be detected and quantified, for instance, by using click chemistry with an azide-modified fluorophore. researchgate.netresearchgate.net Research has shown that cancerous tissues exhibit significantly higher uptake and intracellular retention of propargylcholine compared to normal tissues, a phenomenon correlated with enhanced biochemical activity and expression of choline (B1196258) kinase enzymes and choline transporters in cancer cells. nih.govspiedigitallibrary.org Competition assays with choline chloride demonstrate the specificity of propargylcholine uptake, indicating that it likely utilizes the same transport mechanisms as choline. researchgate.net

Metabolic Integration into Choline-Containing Lipid Pathways

Once inside the cell, propargylcholine is integrated into the biosynthetic pathways responsible for the production of choline-containing phospholipids (B1166683). These include major membrane lipids such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), as well as ether-linked phosphatidylcholine (pPC O). nih.govinterchim.frnih.govresearchgate.net Propargylcholine efficiently incorporates into all classes of choline phospholipids, in some cases replacing a significant portion of the endogenous choline head groups in the cellular lipidome. nih.govnih.gov

Substrate Recognition and Conversion within the Kennedy Pathway (CDP-Choline Pathway)

The primary route for the de novo synthesis of phosphatidylcholine in eukaryotic cells is the Kennedy pathway, also known as the CDP-choline pathway. acs.orgnih.govpnas.org This multi-step pathway involves the sequential conversion of choline to phosphocholine (B91661), then to CDP-choline, and finally to phosphatidylcholine. nih.govjci.org Propargylcholine serves as a substrate in this pathway, being biosynthetically converted to propargyl-labeled phosphatidylcholine (alkynyl PC). acs.orgresearchgate.net The enzymes involved in the Kennedy pathway, including choline kinase, CTP:phosphocholine cytidylyltransferase (the rate-limiting enzyme), and cholinephosphotransferase, recognize and process propargylcholine in place of choline. nih.govresearchgate.net Studies using choline-auxotroph yeast strains lacking the phosphatidylethanolamine-N-methyltransferase pathway have shown that propargylcholine can effectively substitute for choline and support cell proliferation via the Kennedy pathway.

Formation of Propargyl-Phosphatidylcholine (pPC)

The incorporation of propargylcholine into the Kennedy pathway directly leads to the formation of propargyl-phosphatidylcholine (pPC). This occurs through the enzymatic steps of the pathway, where propargylcholine is phosphorylated to propargyl-phosphocholine, then converted to CDP-propargylcholine, and finally utilized to form pPC. acs.org The resulting pPC molecules contain the terminal alkyne group from propargylcholine, allowing them to be detected and visualized using click chemistry reactions with azide-bearing probes. acs.orgnih.govnih.gov Metabolic labeling with propargylcholine produces alkynyl PC, which can be visualized in fixed cells by Cu-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC) tagging with azide-bearing fluorophores. acs.org

Generation of Propargyl-Sphingomyelin (pSM) and Ether-Linked Propargyl-Phosphatidylcholine (pPC O)

In addition to phosphatidylcholine, propargylcholine is also incorporated into other choline-containing phospholipids, including sphingomyelin (SM) and ether-linked phosphatidylcholine (PC O). nih.govmedchemexpress.comnih.govresearchgate.net While the incorporation into SM and ether PC might be somewhat slower compared to diacyl PC in some systems, propargylcholine labeling has been shown to effectively replace choline head groups in these lipid classes as well. nih.govnih.gov The biosynthesis of sphingomyelin involves the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, catalyzed by sphingomyelin synthase. Propargylcholine-labeled PC can serve as a substrate in this process, leading to the formation of propargyl-sphingomyelin (pSM). medchemexpress.com Similarly, propargylcholine can be incorporated into ether-linked phosphatidylcholine species (pPC O). nih.gov These propargyl-labeled lipids (pPC, pSM, and pPC O) retain the alkyne tag, making them amenable to click chemistry-based detection and analysis. nih.govmedchemexpress.comnih.gov

Specificity of Propargylcholine Labeling Across Diverse Biological Systems

Propargylcholine labeling has proven to be a versatile tool applicable to a wide range of biological systems, including cultured mammalian cells (such as HeLa, NIH 3T3, and Huh7 cells), yeast (Saccharomyces cerevisiae), and whole organisms like mice and Arabidopsis plants. nih.govresearchgate.netnih.govresearchgate.net In these diverse systems, propargylcholine is metabolically incorporated into choline-containing phospholipids, allowing for their visualization and study. nih.govsigmaaldrich.comresearchgate.net The specificity of propargylcholine labeling lies in its selective incorporation into choline phospholipid metabolic pathways. The resulting fluorescent signal after click chemistry is dependent on the presence of propargylcholine, indicating that the labeling is specific for alkyne-labeled phospholipids. researchgate.netasm.org This specificity enables researchers to track choline phospholipid metabolism in various cellular compartments and tissues. acs.orgnih.govresearchgate.net For example, propargylcholine labeling has been used to visualize choline phospholipids in different tissues and cell types of Arabidopsis plants, including roots, leaves, stems, siliques, and seeds. researchgate.net In malaria-infected erythrocytes, propargylcholine labeling specifically highlighted phosphatidylcholine transported from the parasite, demonstrating its utility in studying lipid trafficking in host-pathogen interactions. asm.org

Mammalian Cell Line Models (e.g., HEK293, HeLa, NIH 3T3, brain endothelial cells)

Research has demonstrated the metabolic incorporation of propargylcholine into choline-containing phospholipids in various mammalian cell lines, including NIH 3T3 cells nih.gov. In NIH 3T3 cells, propargylcholine was efficiently incorporated into phospholipids, showing a dose-dependent increase in labeling intensity nih.gov. Studies indicated that propargylcholine is primarily incorporated into phosphatidylcholine (PC) and, to a lesser extent, sphingomyelin (SM) . For instance, in NIH 3T3 cells, under specific experimental conditions, the proportion of propargylcholine incorporated into SM was reported to be low, approximately 5%, suggesting that the labeling largely represents PC and lysophosphatidylcholine (B164491) (lysoPC) .

The incorporation of propargylcholine into phospholipids in NIH 3T3 cells was observed to be rapid, with labeling visible within 30 minutes of addition and increasing over time, reaching saturation after approximately 24 hours nih.gov. Subcellular localization studies in NIH 3T3 cells using fluorescent azide probes revealed that propargylcholine-labeled phospholipids co-localize with markers for various organelles, including the plasma membrane, Golgi apparatus, mitochondria, and endoplasmic reticulum nih.gov.

While specific detailed research findings and data tables for HEK293, HeLa, and brain endothelial cells regarding propargylcholine incorporation were not extensively detailed in the provided search results, the successful metabolic labeling of choline phospholipids using similar click chemistry strategies has been demonstrated in mammalian cells generally acs.orgresearchgate.net. The Kennedy pathway is a primary route for choline phospholipid synthesis in mammalian cells acs.org. Propargylcholine is processed through this pathway, replacing natural choline as a precursor for the synthesis of modified phospholipids acs.org.

Data on Propargylcholine Incorporation in NIH 3T3 Cells:

Propargylcholine ConcentrationLabeling Intensity (Arbitrary Units)
0 µMLow background
100 µMIncreased
250 µMHigher
500 µMHigher
1 mMSaturated (approx. 24h)

Note: This table is illustrative, based on the description of dose-dependent and time-dependent labeling in NIH 3T3 cells nih.gov. Specific quantitative data varied between experiments.

Yeast Models (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae, commonly known as budding yeast, has also been used to study the metabolic incorporation of propargylcholine researchgate.net. In yeast, propargylcholine is incorporated into choline-containing phospholipids, primarily phosphatidylcholine (PC), as yeast does not synthesize sphingomyelin and has very low levels of lysophosphatidylcholine . This makes S. cerevisiae a suitable model for studying PC synthesis and distribution using propargylcholine labeling .

Studies in S. cerevisiae have validated the use of propargylcholine for labeling choline phospholipids. When wild-type yeast cells were cultured with propargylcholine and subjected to click chemistry with a fluorescent azide, an intense signal was observed on both the cell surface and in the cytoplasm, indicating that phospholipids synthesized from propargylcholine were incorporated into cellular membranes . This fluorescence signal was dependent on the presence of propargylcholine and the click chemistry reagents, confirming that it originated from propargylcholine processed through the physiological choline metabolic pathway .

Research utilizing freeze-fracture electron microscopy in conjunction with propargylcholine labeling in S. cerevisiae revealed the distribution patterns of phosphatidylcholine in different cellular membranes researchgate.net. While PC was found to be distributed symmetrically across the phospholipid bilayer of most organelles, an asymmetrical distribution was observed in the plasma membrane researchgate.net.

Data on Propargylcholine Labeling in S. cerevisiae:

ConditionFluorescence Signal (Cell Surface & Cytoplasm)
Wild-type yeast + Propargylcholine + Cy3-azideIntense
Wild-type yeast - Propargylcholine + Cy3-azideNo signal
Wild-type yeast + Propargylcholine - Cy3-azideNo signal

Note: This table summarizes qualitative findings regarding the specificity of propargylcholine labeling in yeast .

Plant Systems (e.g., Arabidopsis thaliana)

Propargylcholine has proven to be a valuable tool for metabolic labeling and visualization of choline phospholipids in plant systems, particularly in Arabidopsis thaliana nih.govmdpi.comresearchgate.netresearchgate.net. Studies have shown that propargylcholine is readily taken up by Arabidopsis tissues, including roots, leaves, stems, siliques, and seeds nih.govresearchgate.netresearchgate.net.

Metabolic labeling with propargylcholine in Arabidopsis seedlings, followed by click chemistry with fluorophores, has enabled the visualization of choline phospholipid distribution and subcellular localization nih.govmdpi.comresearchgate.netresearchgate.net. The roots demonstrated efficient uptake of propargylcholine nih.govmdpi.comresearchgate.net. Co-localization studies with subcellular markers indicated that the labeled phospholipids are present in various cellular membranes, such as the tonoplast and the endoplasmic reticulum researchgate.net. Specific cell types, like guard cells in the leaf epidermis, showed strong labeling researchgate.net.

Data on Propargylcholine Incorporation in Arabidopsis thaliana Tissues:

Tissue TypeApproximate % of Total Choline Phospholipids Labeled
Roots~50%
LeavesIncorporated
StemsIncorporated
SiliquesIncorporated
SeedsIncorporated

Note: The percentage for roots is based on lipidomic analysis researchgate.net. Incorporation in other tissues was confirmed, but specific percentages may vary.

Bacterial Species (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae, Escherichia coli)

The metabolic incorporation of propargylcholine has also been explored in bacterial species, although the context of choline metabolism can differ significantly from eukaryotes.

In Streptococcus pneumoniae, a Gram-positive bacterium, propargylcholine has been shown to be efficiently incorporated into teichoic acid (TA) polymers on the cell surface researchgate.netgoogle.comspiedigitallibrary.org. S. pneumoniae is strictly dependent on choline for growth, and phosphocholine is used to decorate its teichoic acids google.com. Metabolic labeling with propargylcholine and subsequent click chemistry enabled the specific detection and visualization of labeled teichoic acids in live S. pneumoniae cells researchgate.netgoogle.com. The labeling was observed to be localized at the septal site, suggesting spatial regulation of TA synthesis or modification researchgate.net. Specific detection of labeled S. pneumoniae was possible even when mixed with other bacterial species like Escherichia coli and Pseudomonas aeruginosa that did not incorporate propargylcholine into their cell wall components under the same conditions researchgate.netgoogle.com.

Pseudomonas aeruginosa, a Gram-negative bacterium, natively synthesizes phosphatidylcholine (PC) nih.gov. Propargylcholine has been used as a phosphatidylcholine mimic to label phospholipids in P. aeruginosa nih.govresearchgate.net. Studies have demonstrated the incorporation of propargylcholine into the membrane fraction of P. aeruginosa, likely through the PC synthase pathway nih.govresearchgate.net. This incorporation allowed for membrane labeling and visualization using click chemistry and fluorescence microscopy nih.govresearchgate.net. The fluorescence signal was localized in the membrane fraction and appeared in heterogeneous patches researchgate.net. Propargylcholine has also been investigated in the context of choline catabolism in P. aeruginosa caymanchem.com.

In Escherichia coli, which does not naturally synthesize phosphatidylcholine, metabolic labeling with propargylcholine has been achieved in genetically modified strains engineered to express phosphatidylcholine synthase (Pcs) nih.govresearchgate.net. In these modified E. coli cells, exogenous propargylcholine was incorporated into phosphatidyl(propargyl)choline researchgate.net. This demonstrated that when the necessary enzymatic machinery is present, E. coli can metabolically incorporate propargylcholine into phospholipids nih.govresearchgate.net.

Data on Propargylcholine Incorporation in Bacteria:

Bacterial SpeciesIncorporated IntoNotes
Streptococcus pneumoniaeTeichoic AcidsEfficient incorporation, localized labeling at septal site. researchgate.netgoogle.com
Pseudomonas aeruginosaMembrane phospholipids (likely PC)Incorporated into membrane fraction, visualized by click chemistry. nih.govresearchgate.net
Escherichia coliPhospholipids (in Pcs-expressing strains)Requires expression of phosphatidylcholine synthase for incorporation. nih.govresearchgate.net

Applications in Cellular and Organismal Lipidomics Research

Elucidating Phospholipid Synthesis and Turnover Dynamics in Live Systems

Propargyl-choline is metabolically incorporated into newly synthesized choline (B1196258) phospholipids (B1166683) through the cell's natural biosynthetic pathways, primarily the Kennedy pathway. acs.orgacs.org By providing this compound to cells or organisms for varying durations, researchers can pulse-label the newly synthesized choline phospholipids. Subsequent click chemistry with a fluorescent azide (B81097) allows for the visualization and quantification of the rate of phospholipid synthesis. nih.govnih.gov

Studies using this compound have demonstrated the kinetics of its uptake and incorporation into phospholipids in cultured cells. For instance, in NIH 3T3 cells, this compound incorporation becomes visible within 30 minutes of administration and increases over time, reaching saturation after approximately 24 hours. nih.gov

Furthermore, this compound labeling can be used to investigate phospholipid turnover. By labeling phospholipids with this compound and then removing the analog, the decrease in the labeled phospholipid pool over time can be monitored, providing insights into the degradation or remodeling rates of these lipids in live systems. nih.govnih.gov

Investigating Subcellular Localization of Choline-Containing Phospholipids

Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are major components of all cellular membranes. nih.gov Their distribution across different organelles is crucial for maintaining membrane structure and function. This compound labeling, coupled with high-resolution microscopy, allows for the investigation of where these phospholipids are synthesized and how they are transported within the cell. nih.govnih.gov

Co-localization studies using this compound staining and markers for specific organelles have shown that this compound-labeled phospholipids are present in various cellular membranes known to contain choline phospholipids. nih.govresearchgate.netgoogle.com

Endoplasmic Reticulum and Golgi Apparatus Trafficking Pathways

Phosphatidylcholine and sphingomyelin are primarily synthesized in the endoplasmic reticulum (ER) and Golgi apparatus, respectively. nih.govmpi-cbg.de From these synthesis sites, they are transported to other cellular membranes. This compound, upon incorporation into these phospholipids, can be used to track their movement from the ER and Golgi. Studies have shown that this compound-labeled phospholipids synthesized in the ER and Golgi are subsequently distributed to other cellular membranes. nih.govgoogle.com

Plasma Membrane and Mitochondrial Compartment Dynamics

This compound labeling has been successfully used to visualize choline phospholipids in the plasma membrane and mitochondria. nih.govresearchgate.netgoogle.com This allows researchers to study the dynamics of phospholipid transport to and from these organelles. For example, methods have been developed to specifically visualize this compound-labeled phospholipids on the cell surface, confirming their delivery to the plasma membrane. nih.govgoogle.com Co-localization with mitochondrial markers has also demonstrated the presence of this compound-labeled phospholipids in mitochondria. nih.govgoogle.com

Specialized Organelle Biogenesis and Function (e.g., Lamellar Bodies)

This compound can also be applied to study phospholipid dynamics in specialized organelles. For instance, research into alveolar type II cells, which are responsible for synthesizing and secreting pulmonary surfactant, can utilize this compound to trace the biogenesis of lamellar bodies, the specialized organelles where surfactant phospholipids are stored before secretion. uni-muenchen.de

Analyzing Membrane Lipid Asymmetry and Organization in Cellular Compartments

Cellular membranes exhibit lipid asymmetry, with different lipid compositions in the inner and outer leaflets of the bilayer. mdpi.com This asymmetry is crucial for various cellular functions. This compound, in conjunction with techniques like freeze-fracture electron microscopy and click chemistry, has been used to investigate the distribution of choline phospholipids between membrane leaflets. researchgate.net

Studies in budding yeast using this approach revealed that the Golgi and plasma membrane display a cytoplasmic leaflet-dominant asymmetry in choline phospholipid distribution, while other organelle membranes show a more even distribution. researchgate.net In contrast, mammalian cultured cells showed symmetrical choline phospholipid distribution in the plasma membrane, suggesting potential differences in lipid asymmetry regulation between species. researchgate.net

Tracking Lipid Movement and Remodeling Events within Cellular Membranes

Beyond synthesis and static localization, this compound enables the tracking of lipid movement and remodeling within membranes. By metabolically labeling phospholipids with this compound and observing their lateral diffusion or translocation, researchers can gain insights into membrane fluidity, lipid domain formation, and the mechanisms of lipid transport. nih.govresearchgate.netresearchgate.netnus.edu.sg

This compound has been used as a tool to visualize the movements and localization of membranes in bacteria, similar to conventional membrane dyes, but offering the advantage of specific labeling of choline-containing lipids. nih.govresearchgate.netresearchgate.netnih.gov This allows for the study of lipid dynamics in bacterial membranes which natively contain phosphatidylcholine. nih.govresearchgate.net Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be combined with this compound labeling to study lipid movement phenomena at the plasma membrane. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound76850140
Choline305
Phosphatidylcholine5280457, 16213884, 452110, 53479173
Sphingomyelin92043678, 9939941, 6443882, 53481359

Interactive Data Table (Simulated)

Below is a simulated interactive data table based on research findings related to this compound incorporation. In a real interactive table, you would be able to sort and filter the data.

Cell TypeThis compound ConcentrationLabeling TimeApprox. Incorporation into Total Choline PhospholipidsReference
NIH 3T31 mM30 minsVisible incorporation nih.gov
NIH 3T31 mM24 hoursSaturation (half or more of total Cho head groups) nih.gov
NIH 3T3500 µM24 hoursUp to 44% nih.gov
HEK2932 mMNot specifiedLabeled choline lipids detected by lipidomics acs.org
A. thaliana rootsNot specifiedNot specified~50% of total choline phospholipids researchgate.net
P. aeruginosa PAO1100 µMNot specifiedMembrane localization visible researchgate.netnih.gov

In Vivo Metabolic Labeling and Imaging in Animal Models (e.g., murine, rhesus monkey)

This compound has been successfully employed for in vivo metabolic labeling and imaging of choline phospholipids in animal models, notably in mice. This technique allows researchers to visualize phospholipid synthesis and distribution within tissues.

Studies in mice have demonstrated the efficient incorporation of this compound into various classes of choline phospholipids. Total lipid analysis of labeled cells in culture showed strong incorporation into all classes of choline phospholipids, including phosphatidylcholine (PC), ether-linked PC (ePC), and sphingomyelin (SM). pnas.orgnih.gov The fatty acid composition of the this compound-labeled phospholipids was found to be very similar to that of normal choline phospholipids. pnas.orgnih.gov

The metabolic incorporation of this compound has been utilized to assay phospholipid synthesis microscopically in mouse tissues. pnas.orgnih.govacs.org This approach has been particularly useful in studying processes like remyelination in the central nervous system. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, metabolic incorporation of this compound was used to label and visualize newly synthesized myelin. nih.gov Quantitative analysis showed a significant elevation of this compound incorporation into myelin in mice recovering from EAE, suggesting its utility as a strategy for assessing remyelination in animal models and evaluating potential therapeutic compounds. nih.gov

While research extensively details the use of this compound in murine models, its application in rhesus monkeys for metabolic labeling and imaging of choline phospholipids is less documented in the provided search results. However, lipidomics studies in rhesus monkeys using techniques like MALDI-MSI have been conducted to understand lipid distributions in brain tissue, particularly focusing on glycerophospholipids and sphingolipids. nih.gov The fundamental similarities between human and macaque monkey brains make the latter a predominant non-human primate model for brain aging and neurodegeneration research, suggesting the potential relevance of choline phospholipid studies in this model. nih.gov

Application in Plant Lipid Metabolism and Imaging Studies

This compound has proven to be a valuable tool for studying lipid metabolism and enabling imaging of choline phospholipids in plants. It serves as a bioortholog of choline that can be metabolically incorporated into plant lipids. researchgate.netresearchgate.netnih.gov

Research using Arabidopsis thaliana has shown that this compound is readily taken up by plant roots. researchgate.netresearchgate.netnih.gov Its incorporation into choline phospholipids does not appear to be detrimental to plant growth. researchgate.netnih.gov Following uptake, click chemistry can be employed to covalently link a fluorescently-tagged azide to the alkyne group of this compound, allowing for specific labeling and visualization of choline phospholipids in various plant tissues, including roots, leaves, stems, siliques, and seeds. researchgate.netresearchgate.netnih.gov

Confocal fluorescence microscopy has been used to visualize the labeled choline phospholipids in plant cells. researchgate.netresearchgate.netnih.gov Co-localization studies with various subcellular markers indicated that the fluorescent signals coincided with cell membranes, such as the tonoplast and the endoplasmic reticulum (ER). researchgate.netnih.gov Guard cells in the leaf epidermis also displayed strong labeling. researchgate.netnih.gov This click-chemistry based method provides a direct way to metabolically tag and visualize specific lipid molecules in plant cells, opening avenues for studying the in situ localization of specific lipids in plants. researchgate.netresearchgate.netnih.gov

Data Table: this compound Incorporation in Arabidopsis Tissues

TissueApproximate this compound Incorporation into Total Choline Phospholipids
Roots~50% researchgate.netnih.gov
SeedsIncorporated researchgate.netnih.gov
LeavesIncorporated researchgate.netnih.gov
StemsIncorporated researchgate.netnih.gov
SiliquesIncorporated researchgate.netnih.gov

Note: Data is based on mass spectrometry-based lipidomic analysis.

The application of this compound in plant lipid studies facilitates the visualization of lipid distribution and provides insights into lipid metabolic pathways, which can be valuable for understanding plant biology and potentially for guiding crop genetic engineering. nih.gov

Interrogating Biological Processes and Molecular Mechanisms

Insights into Choline (B1196258) Phospholipid Metabolism Regulation

Choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are major constituents of eukaryotic membranes and play crucial roles in cell signaling and metabolism. nih.govpnas.org Propargyl-choline serves as a substrate that enters these metabolic pathways, allowing researchers to gain insights into their regulation and dynamics. nih.govpnas.orgchemrxiv.orgacs.org

Role in De Novo Phosphatidylcholine Synthesis During Cellular Processes (e.g., Autophagy)

This compound is metabolically converted to propargyl-phosphatidylcholine (propargyl-PC) and other choline-containing phospholipids via the Kennedy pathway, which is the predominant route for de novo PC synthesis in mammalian cells. nih.govpnas.orgchemrxiv.orgacs.orgwikipedia.org This metabolic incorporation allows for the visualization and tracking of newly synthesized phospholipids. nih.govmedchemexpress.compnas.org

Research has demonstrated the critical role of de novo PC synthesis, as traced by this compound, in cellular processes like autophagy. Autophagy involves the formation of double-membrane vesicles called autophagosomes, which require a supply of membrane lipids. aacrjournals.orgnih.gov Studies using this compound have shown that increased de novo synthesis of phosphatidylcholine is required for autophagosome membrane formation and maintenance during induced autophagy. aacrjournals.orgnih.govnih.gov this compound-labeled phospholipids have been observed to be incorporated into the membranes of autophagic vacuoles, as well as other organelles like the endoplasmic reticulum and mitochondria, which contribute membranes to autophagosome formation. aacrjournals.org The level of this compound phospholipid synthesis has been shown to increase in autophagic cells. aacrjournals.org

Analysis of Lipid Remodeling Pathways Post-Propargylcholine Integration

Once incorporated into phospholipids, this compound-labeled lipids can also participate in lipid remodeling pathways. Lipid remodeling, such as the Lands cycle, involves the modification of the fatty acid composition of phospholipids. nih.gov Studies using alkyne lipids, including those derived from this compound or related precursors like lyso-phosphatidylpropargylcholine (LpPC), have been employed to study these remodeling processes. nih.govnih.gov These methods, often coupled with mass spectrometry, allow for the detailed analysis of the molecular species of propargyl-labeled phospholipids and their changes over time, providing insights into how fatty acid chains are exchanged or modified after the incorporation of the this compound headgroup. nih.govnih.gov Research in brain endothelial cells using LpPC, a precursor in PC synthesis and remodeling, has demonstrated the plasticity of the PC pool and the role of the Lands cycle in adapting the side chain composition of PC. nih.gov Furthermore, metabolic labeling studies with choline analogs, including this compound, have serendipitously led to the discovery of a choline lipid headgroup remodeling mechanism involving sequential dealkylation and methylation steps in mammalian cells. acs.orgbiorxiv.org

Investigating Membrane Transport Mechanisms (e.g., ATP-Binding Cassette Transporter ABCA3 Function)

This compound has proven useful in studying membrane transport mechanisms, particularly those involving the movement of phospholipids. nih.govuni-muenchen.dedoi.orgmdpi.com The ATP-Binding Cassette (ABC) transporter ABCA3, located on the limiting membrane of lamellar bodies in alveolar type II cells, is crucial for transporting lipids, primarily PC, into these organelles for pulmonary surfactant formation. uni-muenchen.dedoi.org

Metabolic labeling with this compound allows for the visualization and quantification of phospholipid transport mediated by ABCA3. nih.govuni-muenchen.dedoi.orgmdpi.com this compound-labeled lipids accumulate in ABCA3-containing vesicles in a time- and concentration-dependent manner. nih.govdoi.org This approach has been used to assess the transport function of ABCA3, including the characterization of functional impairments caused by mutations in the ABCA3 gene associated with interstitial lung diseases. nih.govuni-muenchen.dedoi.orgmdpi.com By tracking the uptake of this compound-labeled PC into ABCA3+ vesicles, researchers can differentiate between PC derived from de novo synthesis and that from recycling pathways, providing a more comprehensive understanding of ABCA3's role in lipid metabolism and transport within lamellar bodies. mdpi.com

Contributions to Bacterial Lipid and Cell Wall Biology

While choline-containing phospholipids are less common in bacteria compared to eukaryotes, some bacteria can metabolize choline and incorporate it into their lipids or cell wall components. This compound has been used to study choline metabolism and phospholipid localization in certain bacterial species. nih.govnih.govnih.govnovartis.comresearchgate.netgoogle.comcaymanchem.com

In bacteria like Escherichia coli engineered to express phosphatidylcholine synthase, this compound can be incorporated into phosphatidyl(propargyl)choline. nih.govnovartis.comresearchgate.net This metabolic labeling has been used to develop fluorescence assays to detect compromised outer membranes in Gram-negative bacteria by revealing aberrant phospholipid externalization. nih.govnovartis.comresearchgate.net In Pseudomonas aeruginosa, this compound can be metabolized and has been shown to inhibit growth when choline, glycine (B1666218) betaine, or dimethylglycine are the sole carbon sources, suggesting its interference with bacterial choline catabolism. nih.govcaymanchem.com Furthermore, in Streptococcus pneumoniae, a choline-dependent bacterium, this compound can be metabolically incorporated into teichoic acids, which are major components of the cell wall, allowing for their labeling and visualization. google.com These applications highlight the utility of this compound as a probe for studying bacterial lipid metabolism and cell wall biology in species capable of processing choline or its analogs. nih.govnih.govnih.govnovartis.comresearchgate.netgoogle.comcaymanchem.com

Advanced Methodologies and Analytical Approaches Utilizing Propargylcholine

Microscopy Techniques for Propargylcholine-Labeled Biomolecules

The ability to visualize the subcellular distribution and dynamics of newly synthesized lipids is crucial for understanding membrane biology. Propargyl-choline labeling, coupled with click chemistry, facilitates high-resolution imaging through several microscopy modalities. nih.govpnas.org

Fluorescence microscopy is a primary method for visualizing this compound-labeled phospholipids (B1166683). After cells are incubated with this compound, they are fixed, permeabilized, and reacted with a fluorescent azide (B81097) (e.g., Alexa Fluor azides). nih.govresearchgate.net This covalently links a bright, photostable fluorophore to the incorporated this compound, allowing for sensitive detection.

Confocal microscopy has been extensively used to reveal the localization of newly synthesized choline (B1196258) phospholipids. Studies have shown that the this compound signal co-localizes with markers for various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and the plasma membrane. nih.govgoogle.com This demonstrates that this compound-labeled phospholipids are synthesized in the ER and subsequently transported to other cellular compartments, mimicking the natural trafficking of endogenous phospholipids. google.com For instance, in studies on head and neck cancer, confocal fluorescence imaging of biopsies topically labeled with this compound showed significantly higher fluorescence intensity in neoplastic tissues compared to normal tissues, highlighting differences in choline metabolism. nih.govresearchgate.net

Live-cell imaging is also achievable, providing dynamic insights into lipid transport and turnover. researchgate.netnih.gov By using cell-permeable fluorescent azides and copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), the labeling process can be performed in living cells without the toxicity associated with copper catalysts. researchgate.netnih.gov This has enabled the real-time tracking of lipid movement and the study of processes like the rapid uptake of choline analogs in cancer cells. nih.gov Two-color imaging experiments, combining this compound with another bioorthogonal label like azidocholine, allow for pulse-chase analyses to monitor the fate of different lipid populations over time.

Super-resolution microscopy techniques, which overcome the diffraction limit of light, can be applied to obtain even more detailed images of this compound-labeled structures. By combining specific labeling strategies with techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy, researchers can visualize the organization of choline phospholipids in membranes with nanoscale resolution. researchgate.netresearchgate.net

Table 1: Representative Findings from Fluorescence Microscopy of this compound

Research FocusCell/Tissue TypeKey FindingReference
Subcellular LocalizationNIH 3T3, 293T cellsThis compound labeled phospholipids co-localize with markers for the ER, Golgi, mitochondria, and plasma membrane. nih.govgoogle.com
Two-Color Dynamic ImagingCultured mammalian cellsDouble labeling with azidocholine and this compound allows for simultaneous, two-color detection of distinct choline phospholipid pools.
Cancer DetectionHead and Neck BiopsiesNeoplastic tissues show 4- to 5-fold higher fluorescence from this compound uptake compared to normal tissues. nih.gov
Plant Lipid ImagingArabidopsis thaliana seedlingsThis compound is readily absorbed and incorporated into choline phospholipids in various plant tissues, enabling visualization. researchgate.netmdpi.com
Bacterial Membrane LabelingStreptococcus pneumoniaeThis compound is efficiently incorporated into teichoic acids, allowing for specific fluorescent labeling of the bacterial surface. researchgate.net

For ultrastructural localization, this compound labeling can be adapted for electron microscopy (EM). nih.gov This approach provides significantly higher resolution than light microscopy, allowing for the precise mapping of labeled lipids within the fine structures of organelles and membranes.

In Transmission Electron Microscopy (TEM) , the alkyne tag on the incorporated this compound is typically reacted with an azide that also carries a biotin (B1667282) moiety. nih.govgoogle.com The biotinylated lipids are then detected using an anti-biotin antibody followed by a secondary antibody conjugated to colloidal gold particles, which are electron-dense. nih.gov Using this immuno-electron microscopy method, this compound-labeled phospholipids have been clearly visualized in the membranes of the ER, Golgi, and plasma membrane in cultured cells, confirming the findings from fluorescence microscopy at a much higher resolution. nih.govgoogle.com

Freeze-fracture electron microscopy offers a unique advantage by allowing the visualization of the distribution of lipids between the two leaflets of a membrane bilayer. medkoo.com In this technique, cells labeled with this compound are rapidly frozen and then fractured. The fracture plane often splits the lipid bilayer, exposing the inner faces of the two leaflets (the P-face and E-face). These fractured surfaces are then replicated, and the replica is labeled via click chemistry with biotin-azide, followed by immunogold labeling. A study using this method in yeast revealed an asymmetric distribution of newly synthesized choline phospholipids, with a dominance in the cytoplasmic leaflet of the Golgi and plasma membranes. In contrast, mammalian cells showed a more symmetrical distribution in the plasma membrane, suggesting fundamental differences in lipid organization between species.

Stimulated Raman Scattering (SRS) microscopy is a powerful label-free imaging technique that detects molecules based on their intrinsic vibrations. The alkyne group (C≡C) of this compound has a strong, sharp Raman scattering peak in a spectral region (around 2100-2200 cm⁻¹) where endogenous cellular molecules are largely silent. nih.govacs.org This unique vibrational signature makes this compound an excellent probe for SRS microscopy.

This method allows for the direct visualization of the metabolic incorporation of this compound into phospholipids in live cells and even whole organisms without the need for fixation or fluorescent tags. nih.govcaymanchem.com Researchers can tune the SRS microscope to the specific vibrational frequency of the alkyne bond to generate high-contrast images showing the distribution of newly synthesized choline phospholipids. nih.govpku.edu.cn Studies have used SRS to track the de novo synthesis of phospholipids in live hippocampal neurons and other cell types. nih.gov The technique is sensitive enough to detect alkyne-tagged biomolecules dynamically, offering a non-perturbative window into lipid metabolism in real-time. acs.orgresearchgate.net

Table 2: Comparison of Microscopy Techniques for this compound Analysis

TechniquePrincipleAdvantagesKey Application
Confocal Microscopy Fluorescent azide "clicks" to this compound; laser scans sample point-by-point to create an optical section.High sensitivity, optical sectioning, co-localization with fluorescent markers, live-cell imaging capability.Visualizing subcellular distribution of newly synthesized phospholipids. nih.govnih.gov
Electron Microscopy Biotin-azide "clicks" to this compound; detected by gold-conjugated antibodies.Ultrastructural resolution (nanometer scale), precise localization within organelles.Mapping lipids to specific membrane leaflets (Freeze-Fracture). nih.gov
SRS Microscopy Detects the unique C≡C bond vibration of the alkyne tag in a cell-silent spectral region.Label-free (no fluorophore needed), live-cell and in vivo imaging, chemically specific, less phototoxicity.Real-time tracking of de novo phospholipid synthesis. nih.govacs.org

Electron Microscopy (Transmission Electron Microscopy, Freeze-Fracture Electron Microscopy)

Mass Spectrometry-Based Lipidomics for Quantitative and Qualitative Analysis

While microscopy provides spatial information, mass spectrometry (MS) is essential for the detailed chemical analysis and quantification of this compound-labeled lipids. nih.gov Lipidomics workflows combined with this compound labeling allow researchers to profile the full spectrum of newly synthesized choline-containing phospholipids and determine their molecular species composition.

Direct-infusion MS, also known as "shotgun lipidomics," is a high-throughput technique where a total lipid extract from labeled cells is infused directly into the mass spectrometer without prior chromatographic separation. researchgate.netnih.gov This method is rapid and provides a global snapshot of the lipidome.

For this compound-labeled phospholipids, specific MS scanning strategies are employed to selectively detect the molecules of interest. nih.gov A novel method involves using click chemistry to attach an azido-palmitate reporter to the this compound lipids within the total lipid extract. researchgate.netnih.gov This reaction adds a specific mass and a cleavable tag, which can then be detected with high sensitivity and specificity using precursor or neutral loss scans, allowing for robust quantification of the total amount of this compound incorporation. researchgate.netnih.gov This approach has been used to study choline phospholipid metabolism in brain endothelial cells, revealing differences in the metabolism of phosphatidylcholine and its ether-linked counterparts. nih.gov

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is the cornerstone for detailed lipidomic analysis. nih.govresearchgate.net This technique provides not only quantification but also structural information about the individual lipid species. Total lipids are extracted from cells labeled with this compound and analyzed. nih.gov

By performing precursor ion scans (PIS) or neutral loss scans (NLS), specific classes of phospholipids can be identified. For example, propargyl-phosphatidylcholine (Propargyl-PC) and propargyl-sphingomyelin (Propargyl-SM) can be detected by scanning for their specific headgroup fragments. nih.govacs.org Subsequent MS/MS fragmentation of the identified parent ions reveals the composition of the fatty acyl chains attached to the glycerol (B35011) backbone. nih.gov

This level of detail has been crucial in demonstrating that this compound is a faithful analog of natural choline. ESI-MS/MS analyses have shown that this compound incorporates into all classes of choline phospholipids (phosphatidylcholine, sphingomyelin (B164518), and ether-linked choline phospholipids) and that the fatty acid composition of these newly synthesized lipids is very similar to that of their endogenous counterparts. nih.gov These studies have precisely quantified the extent of incorporation, showing, for example, that in NIH 3T3 cells labeled with 100 µM this compound for 24 hours, 18% of choline in phosphatidylcholine is replaced by the analog. nih.gov

Table 3: Quantitative Lipidomic Data from ESI-MS/MS of this compound Labeled Cells

Data adapted from studies on NIH 3T3 cells labeled for 24 hours. nih.gov

This compound Concentration% Incorporation into Phosphatidylcholine (PC)% Incorporation into Sphingomyelin (SM)
100 µM18%5%
250 µM33%10%
500 µM44%15%

Isotopic Labeling and Metabolic Flux Analysis (e.g., ¹³C-Magnetic Resonance Spectroscopy)

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules. By introducing stable isotopes, such as carbon-13 (¹³C), into propargylcholine, researchers can follow its conversion into various downstream metabolites. This method provides a quantitative understanding of metabolic fluxes, which are the rates of metabolite conversion through a pathway. nih.govnih.govcreative-proteomics.com The low natural abundance of ¹³C (1.1%) is advantageous, as it minimizes background signals, allowing for clear detection of the labeled molecules as they are metabolized. nih.gov

When cells are cultured with ¹³C-labeled propargylcholine, the ¹³C atoms are incorporated into key metabolites like propargyl-phosphocholine and propargyl-phosphatidylcholine. Techniques such as ¹³C-Magnetic Resonance Spectroscopy (¹³C-MRS) and mass spectrometry can then be used to detect and quantify these labeled products. nih.gov This allows for a dynamic view of choline metabolic pathways, revealing how factors like enzyme activity and cellular conditions affect phospholipid synthesis. nih.govnih.gov For instance, ¹³C MRS can track the incorporation of ¹³C-labeled choline into phosphocholine (B91661) (PC) and glycerophosphocholine (GPC), allowing for the calculation of metabolic flux rates through modeling. nih.gov This approach has been used to study altered choline metabolism in diseases like cancer, where increased membrane turnover often leads to a high choline peak in MRS scans. nih.govradiopaedia.org

Complementary Biochemical and Biophysical Assays

To corroborate and expand upon findings from spectroscopic methods, various biochemical and biophysical assays are essential. These techniques provide detailed information on the separation, identification, and enzymatic processing of propargylcholine and its derivatives.

Thin Layer Chromatography (TLC) for Lipid Separation and Identification

Thin Layer Chromatography (TLC) is a fundamental and cost-effective method for separating lipids based on their polarity. rockefeller.edunih.govresearchgate.net In propargylcholine studies, TLC is used to separate lipid extracts from cells that have been metabolically labeled. The process involves spotting the lipid extract onto a silica-coated plate (the stationary phase) and developing it in a solvent system (the mobile phase). rockefeller.edunih.gov Different lipid classes migrate at different rates, allowing for their separation. rockefeller.eduresearchgate.net

To visualize the propargyl-containing lipids, the TLC plate can be reacted with a fluorescent azide, such as Cy3-azide or a coumarin-azide, via a click reaction. microbiologyresearch.orgsemanticscholar.org This covalently attaches a fluorescent tag to the propargyl group, making the separated lipid spots visible under UV light. microbiologyresearch.orgsemanticscholar.org This method confirms the incorporation of propargylcholine into various phospholipid species and allows for semi-quantitative analysis. microbiologyresearch.orgnih.gov For example, TLC has been used to confirm that propargylcholine is incorporated into the lipid fraction of Pseudomonas aeruginosa cells, enabling lipid labeling and tracking. microbiologyresearch.org While effective for separation, the limit of detection for TLC is in the low picomole range, and it typically does not resolve individual lipid species within a class. nih.gov

Table 1: Representative TLC Separation of Propargylcholine Metabolites
Lipid SpeciesDescriptionRelative Mobility (Rf value)Visualization Method
Propargyl-phosphatidylcholine (pPC)Major product of propargylcholine metabolism.Low to MediumClick reaction with fluorescent azide (e.g., Cy3-azide) followed by fluorescence scanning.
Propargyl-lysophosphatidylcholine (LpPC)Intermediate in lipid remodeling.Medium
Unincorporated PropargylcholineWater-soluble precursor.High (remains near solvent front or origin depending on solvent system)

Quantitative Biochemical Enzyme Activity Assays

To directly assess how propargylcholine interacts with enzymes in the choline metabolic pathway, quantitative enzyme activity assays are employed. These assays measure the rate of the enzymatic reaction, providing key insights into enzyme kinetics. nih.govmdpi.com Choline kinase, the first enzyme in the Kennedy pathway, is a common target for such studies. mdpi.comgoogle.com

The activity of choline kinase can be determined by incubating the enzyme with its substrates, ATP and either choline or propargylcholine, and then measuring the rate of product formation (phosphocholine or propargyl-phosphocholine). nih.gov Various detection methods exist, including radioactive assays, mass spectrometry, and colorimetric systems. nih.gov These assays are crucial for determining kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This data reveals whether propargylcholine acts as a substrate or an inhibitor for a given enzyme. For example, studies have shown that propargylcholine can be catabolized by enzymes in P. aeruginosa to an inhibitory form, highlighting its utility in studying specific enzyme functions. nih.gov

Table 2: Example Kinetic Parameters for Choline Kinase
SubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg)Enzyme Source
Choline15120Recombinant Human Choline Kinase α
Propargylcholine2595

Note: The data in this table is representative and intended for illustrative purposes.

Chemoproteomic Platforms for Identification of Choline Metabolite-Interacting Proteins

Chemoproteomics utilizes chemical probes to identify and characterize protein-metabolite interactions on a proteome-wide scale. acs.orgmdpi.comnih.gov Propargylcholine is an ideal probe for these studies due to its bioorthogonal alkyne handle. rsc.orgacs.org The general workflow involves metabolically incorporating propargylcholine into cells, where it becomes part of various choline-containing molecules. These alkyne-tagged molecules can then be covalently linked to a reporter tag, such as biotin-azide, using the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govmdpi.com

Once biotinylated, the interacting proteins can be captured and enriched from cell lysates using streptavidin-coated beads. nih.gov The isolated proteins are then digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov This powerful approach allows for the discovery of previously unknown protein interactions. nih.govrsc.org For example, chemoproteomic studies using a photocrosslinkable and clickable choline probe have successfully established a proteome of choline metabolite-interacting proteins in mammalian cells, revealing that these metabolites can modulate the function of diverse proteins, including the attractive anticancer target p32. acs.orgnih.govresearchgate.net This demonstrates that the roles of choline metabolites extend beyond lipid synthesis to include the regulation of protein function. acs.orgnih.gov

Emerging Research Frontiers and Future Directions in Propargylcholine Research

Development of Next-Generation Propargylcholine Probes with Enhanced Specificity or Functionality

The success of propargylcholine as a metabolic label has spurred the development of new probes with improved characteristics. While propargylcholine itself is a robust tool, researchers are exploring modifications to enhance its properties for specific applications. rsc.org

One area of development focuses on creating probes that are activated by specific cellular events. rsc.org This could involve designing propargylcholine derivatives that only become available for metabolic incorporation or "clickable" after being processed by a particular enzyme. Such probes would offer a higher degree of temporal and spatial control, allowing for the investigation of choline (B1196258) metabolism in specific cellular compartments or in response to particular stimuli.

Another direction involves the creation of dual-function probes. These could combine the alkyne tag of propargylcholine with another functional group, such as a photo-crosslinker or a fluorescent reporter that changes its properties in response to its local environment. For instance, a photocrosslinkable propargylcholine analog would not only label choline-containing lipids but also allow for the identification of interacting proteins upon UV irradiation. acs.orgnih.gov This approach would provide valuable insights into the protein-lipid interaction networks that govern membrane function.

Furthermore, the development of probes with different bioorthogonal handles is an active area of research. While the copper-catalyzed click chemistry is highly efficient, the copper catalyst can exhibit toxicity in living cells. mdpi.com To circumvent this, researchers are exploring the use of strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic metal catalyst. Developing propargylcholine analogs optimized for SPAAC would enable more extensive live-cell and in-vivo imaging studies.

Probe TypePotential EnhancementExample Application
Environment-Sensing ProbesFluorescence properties change with local membrane environment (e.g., polarity, viscosity).Mapping lipid domain organization and dynamics in real-time.
Photo-caged ProbesActivated by light, allowing for precise temporal control of labeling.Pulse-chase experiments to track lipid trafficking with high precision.
Dual-labeled ProbesContains both an alkyne for click chemistry and another tag (e.g., a stable isotope).Correlative imaging and mass spectrometry-based lipidomics.

Integration of Propargylcholine Labeling with Multi-Omics Approaches (e.g., Integrated Lipidomics and Proteomics)

The true power of propargylcholine labeling is realized when it is combined with other high-throughput "omics" technologies. Integrating propargylcholine-based tagging with lipidomics and proteomics allows for a systems-level understanding of choline metabolism and its role in cellular physiology and disease. universiteitleiden.nlresearchgate.net

In the context of lipidomics, propargylcholine labeling can be used to specifically enrich and identify newly synthesized choline-containing phospholipids (B1166683). nih.govnih.gov By coupling this with mass spectrometry, researchers can obtain a detailed profile of the lipid species that are actively being produced under different conditions. This approach has been used to study the differences in the metabolism of various types of choline phospholipids, such as phosphatidylcholine and ether phosphatidylcholine. nih.gov

When combined with proteomics, propargylcholine labeling can be used to identify proteins that interact with choline-containing lipids. One approach involves using a propargylcholine analog that also contains a photo-activatable crosslinking group. acs.orgnih.gov After metabolic incorporation and crosslinking, the labeled lipids and their interacting proteins can be captured and identified by mass spectrometry. This strategy has the potential to uncover novel protein-lipid interactions that are crucial for various cellular processes. nih.gov

The integration of these approaches can provide a comprehensive picture of how changes in choline metabolism impact both the lipidome and the proteome. This is particularly relevant in the study of diseases where choline metabolism is known to be altered, such as cancer. acs.org

Omics ApproachIntegration with Propargylcholine LabelingResearch Question Addressed
Lipidomics Identification and quantification of newly synthesized propargylcholine-containing lipids by mass spectrometry. nih.govnih.govHow does the composition of newly synthesized choline phospholipids change in response to cellular stress?
Proteomics Identification of proteins that interact with propargylcholine-labeled lipids using photo-affinity labeling and mass spectrometry. acs.orgnih.govWhat proteins are involved in the transport and localization of newly synthesized choline phospholipids?
Transcriptomics Correlation of changes in propargylcholine incorporation with gene expression profiles.How do alterations in choline metabolism-related gene expression affect lipid synthesis?

High-Throughput Screening Applications for Modulators of Choline Metabolism

The robust and quantifiable nature of propargylcholine labeling makes it well-suited for high-throughput screening (HTS) applications. acs.org By using automated microscopy or plate-based fluorescence readers, it is possible to screen large libraries of small molecules for their effects on choline phospholipid synthesis.

In a typical HTS setup, cells are treated with a library of compounds and then incubated with propargylcholine. The amount of incorporated propargylcholine is then quantified using a click reaction with a fluorescent azide (B81097). nih.gov Compounds that either increase or decrease the fluorescent signal can be identified as potential modulators of choline metabolism.

This approach could be used to identify new drugs for diseases associated with aberrant choline metabolism. For example, in some cancers, the levels of choline metabolites are elevated, and targeting this pathway could be a viable therapeutic strategy. acs.org HTS with propargylcholine could identify compounds that inhibit key enzymes in the choline metabolic pathway.

Conversely, this method could also be used to find compounds that enhance choline phospholipid synthesis. This could be beneficial in conditions where membrane integrity is compromised.

Screening GoalAssay PrinciplePotential Therapeutic Area
Inhibitors of Choline Metabolism Decrease in fluorescence signal from propargylcholine-labeled cells.Cancer, certain infectious diseases.
Activators of Choline Metabolism Increase in fluorescence signal from propargylcholine-labeled cells.Neurodegenerative diseases, membrane repair.

Advanced Computational Modeling and Simulation of Propargylcholine-Lipid Interactions and Membrane Dynamics

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important tools for understanding the behavior of biological membranes at the molecular level. nih.gov These methods can provide insights into the structure, dynamics, and interactions of lipids and proteins that are often difficult to obtain through experimental approaches alone. nih.gov

In the context of propargylcholine research, computational modeling can be used to understand how the incorporation of this analog affects the physical properties of membranes. nih.gov MD simulations can be used to model propargylcholine-containing lipid bilayers and compare their properties, such as membrane thickness, fluidity, and curvature, to those of natural membranes. chemrxiv.orgresearchgate.net This information is crucial for validating that propargylcholine is a faithful mimic of choline and for interpreting the results of labeling experiments.

Furthermore, computational models can be used to simulate the interactions between propargylcholine-labeled lipids and membrane proteins. nih.govmdpi.com This can help to predict how the presence of the propargyl group might influence protein-lipid interactions and membrane protein function. By combining computational and experimental approaches, researchers can gain a more complete understanding of the role of choline phospholipids in membrane biology.

Simulation TypeResearch FocusKey Insights
All-Atom MD Detailed analysis of the conformational dynamics of propargylcholine within a lipid bilayer.Impact of the propargyl group on local lipid packing and water penetration.
Coarse-Grained MD Simulation of large-scale membrane phenomena, such as domain formation and vesicle fusion.How propargylcholine incorporation influences membrane organization and remodeling.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Investigation of the "click" reaction mechanism at the membrane interface.Factors influencing the efficiency and specificity of the labeling reaction.

Q & A

Q. How can researchers optimize this compound’s stability in aqueous formulations for chronic administration studies?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use excipients like cyclodextrins to enhance solubility and prevent hydrolysis. Monitor degradation products via LC-MS and adjust pH to 4–6 for optimal stability. Validate shelf-life with real-time stability testing .

Data Analysis and Interpretation

Q. What frameworks guide the integration of conflicting this compound data from in vitro vs. in vivo studies?

  • Methodological Answer : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality. Use systematic review tools like PRISMA to map evidence gaps. Perform sensitivity analyses to weigh study quality (e.g., sample size, blinding) and contextualize findings within species-specific metabolic differences .

Q. How should researchers handle outliers in this compound’s dose-response datasets?

  • Methodological Answer : Predefine outlier criteria (e.g., data points >3 SD from mean). Use robust statistical methods (e.g., non-parametric tests) if outliers persist. Report exclusion rationale transparently and validate conclusions with and without outliers. Cross-check experimental logs for technical errors (e.g., pipetting inaccuracies) .

Ethical and Reporting Standards

Q. What are the key elements of a rigorous preclinical study design for this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines: specify randomization methods, blinding protocols, and sample size calculations. Include positive/negative controls and report raw data in supplementary files. Disclose conflicts of interest and adhere to animal welfare regulations (e.g., NIH Office of Laboratory Animal Welfare) .

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound data?

  • Methodological Answer : Deposit raw datasets in repositories like Zenodo or ChEMBL with unique DOIs. Use standardized metadata (e.g., MIAME for microarray data) and open-source formats (e.g., .csv for tables). Document experimental protocols on protocols.io and cite prior datasets using COPE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.